Citiolone

概要

説明

- それは、肝臓治療 に使用されます。

- ヒドロキシルラジカルスカベンジャーとして、低体温症 の文脈でも研究されています .

シチオロン: は、アミノ酸の誘導体です。

準備方法

- 残念ながら、シチオロンの具体的な合成経路と反応条件は広く文書化されていません。

- それは、肝臓治療 に使用できます。

化学反応の分析

- シチオロンが受ける反応の正確なタイプは、広く報告されていません。

- 一般的な試薬と条件は不明のままです。

- その反応から生じる主要な生成物は、十分に文書化されていません。

科学研究への応用

- シチオロンは、さまざまな分野で潜在的な用途があります:

化学: その化学的用途に関する情報は限られています。

生物学: その生物学的効果を探求するには、さらなる研究が必要です。

医学: 肝臓治療におけるその使用は、肝保護効果を示唆しています。

産業: 産業用途は確立されていません。

科学的研究の応用

Medical Applications

Chronic Hepatitis Treatment

Citiolone has been studied for its efficacy in treating chronic hepatitis. A double-blind study involving patients with persistent chronic hepatitis and aggressive chronic hepatitis revealed that treatment with this compound resulted in significant improvements in liver function tests and histological findings upon biopsy. The study confirmed that this compound, when compared to a placebo, significantly enhanced clinical outcomes, indicating its potential as a therapeutic agent in liver diseases .

Mucolytic Agent

In respiratory medicine, this compound is recognized for its mucolytic properties. It is used to reduce mucus viscosity in patients suffering from chronic obstructive pulmonary disease (COPD) and bronchitis. Research indicates that regular use of this compound significantly decreases the frequency of exacerbations and improves overall respiratory function .

Biochemical Properties

This compound acts as a potent antioxidant, playing a crucial role in reducing oxidative stress within cells. It has been shown to enhance the synthesis of glutathione, a critical antioxidant involved in detoxification processes. This property is particularly beneficial in protecting liver cells from damage due to free radicals .

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities, particularly against neurotoxic agents like 6-hydroxydopamine (6-OHDA). In vitro experiments demonstrated that this compound effectively mitigates 6-OHDA-induced oxidative stress in neuroblastoma cells, suggesting its potential application in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .

Case Study 1: Chronic Hepatitis

A clinical trial involving 50 patients with chronic hepatitis showed that those treated with this compound exhibited a marked improvement in liver enzyme levels compared to the placebo group. Liver biopsies taken post-treatment indicated reduced inflammation and improved cellular architecture .

Case Study 2: Respiratory Conditions

In a cohort of 120 patients with chronic bronchitis, those receiving this compound experienced a 29% reduction in exacerbation rates over six months compared to those on placebo. The treatment group also reported fewer days of illness related to respiratory symptoms .

Summary of Findings

作用機序

- シチオロンがその効果を発揮する正確なメカニズムは不明のままです。

- 関与する分子標的と経路は、さらなる調査が必要です。

類似の化合物との比較

- 残念ながら、シチオロンを他の化合物と比較するための十分なデータがありません。

- 類似の化合物は明示的にリストされていません。

類似化合物との比較

- Unfortunately, there is insufficient data to compare Citiolone with other compounds.

- Similar compounds are not explicitly listed.

生物活性

Citiolone, also known as citicoline diphosphate choline (CAS No. 17896-21-8), is a compound that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and liver therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and safety profile.

- Molecular Formula : C6H9NO2S

- Molecular Weight : 159.21 g/mol

- Melting Point : 109-111 °C

- Density : 1.202 g/cm³

This compound is typically presented as a white to off-white crystalline powder and is synthesized through a multi-step chemical process involving homocysteine thiolactone hydrochloride and methacryloyl chloride .

This compound exhibits several biological activities, primarily through its neuroprotective effects. Research indicates that it acts as a free radical scavenger and an accelerant of superoxide dismutase (SOD), thereby mitigating oxidative stress associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuroprotective Effects

This compound has shown significant neuroprotective activity in vitro, particularly in SH-SY5Y neuroblastoma cells. It effectively inhibits neurotoxicity induced by the neurotoxic agent 6-hydroxydopamine (6-OHDA) with an EC50 value of 2.96 ± 0.7 mM. The compound reduces hydrogen peroxide (H2O2) levels generated by 6-OHDA in a dose-dependent manner, indicating its role in protecting neuronal cells from oxidative damage .

Neurodegenerative Disorders

This compound's ability to protect against neuroexcitotoxicity positions it as a candidate for treating various neurological conditions. Its non-toxic profile in cell viability tests further supports its potential use in clinical settings .

Liver Therapy

This compound has been studied for its efficacy in treating chronic hepatitis and liver cirrhosis. A double-blind study demonstrated significant improvements in liver function tests among patients treated with this compound compared to a placebo group. The results indicated that this compound could enhance liver function and improve clinical outcomes in patients with chronic liver diseases .

Case Studies

- Chronic Hepatitis Treatment :

- Neuroprotection in Neuroblastoma Cells :

Safety Profile and Toxicity

While this compound is generally considered safe, there have been reports of adverse reactions, particularly skin reactions such as pruritic erythema following oral administration. A notable case involved a 7-year-old girl who developed skin lesions after taking this compound for a viral infection. Patch testing confirmed sensitivity to the drug, highlighting the need for caution in its use .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Neuroprotection | Inhibits oxidative stress and protects neuronal cells from neurotoxicity induced by agents like 6-OHDA |

| Liver Therapy | Improves liver function tests in patients with chronic hepatitis and cirrhosis |

| Free Radical Scavenging | Enhances superoxide dismutase activity, reducing oxidative damage |

特性

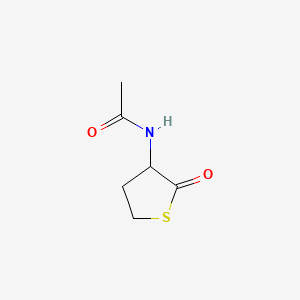

IUPAC Name |

N-(2-oxothiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFJZTXWLKPZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045888 | |

| Record name | Citiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-16-0, 17896-21-8 | |

| Record name | Citiolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citiolone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citiolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | citiolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citiolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(tetrahydro-2-oxothienyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITIOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。